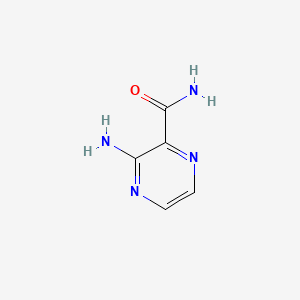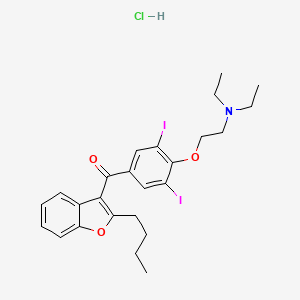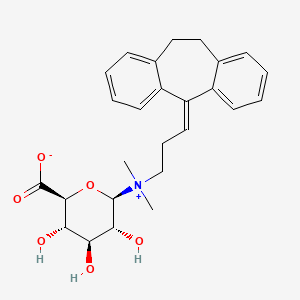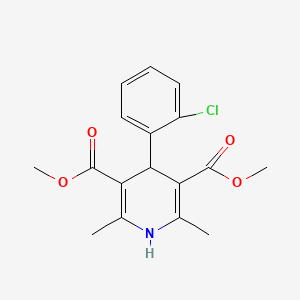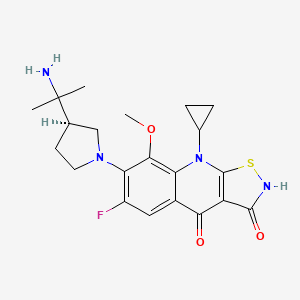
Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-((3R)-3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-9-cyclopropyl-6-fluoro-8-methoxy-
Übersicht
Beschreibung
ACH-702 is a novel isothiazoloquinolone compound with potent antibacterial activity. It has shown broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . ACH-702 is particularly noted for its efficacy against pathogens that are resistant to multiple drugs, making it a promising candidate for treating difficult bacterial infections .
Wissenschaftliche Forschungsanwendungen
ACH-702 has a wide range of scientific research applications, including:
Chemistry: ACH-702 is used as a model compound in studies of isothiazoloquinolone synthesis and reactivity.
Biology: ACH-702 is studied for its antibacterial properties and its effects on bacterial cell processes.
Medicine: ACH-702 is being investigated as a potential treatment for bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: ACH-702 may be used in the development of new antibacterial agents and formulations
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for ACH-702 would likely involve large-scale organic synthesis techniques, including the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
ACH-702 undergoes various chemical reactions, including:
Oxidation: ACH-702 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on ACH-702.
Substitution: ACH-702 can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions of ACH-702 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of ACH-702 depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered antibacterial properties, while substitution reactions can produce analogs with different functional groups .
Wirkmechanismus
ACH-702 exerts its antibacterial effects by inhibiting two essential enzymes involved in bacterial DNA replication: DNA gyrase and topoisomerase IV. These enzymes are critical for the supercoiling and uncoiling of bacterial DNA, processes necessary for DNA replication and cell division. By inhibiting these enzymes, ACH-702 disrupts DNA replication, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Moxifloxacin: Another quinolone antibiotic with broad-spectrum activity.
Levofloxacin: A fluoroquinolone antibiotic used to treat a variety of bacterial infections.
Ciprofloxacin: A widely used fluoroquinolone with activity against Gram-positive and Gram-negative bacteria
Uniqueness of ACH-702
ACH-702 is unique in its dual inhibition of DNA gyrase and topoisomerase IV, which enhances its efficacy against antibiotic-resistant strains. Additionally, ACH-702 has shown potent activity against non-dividing and biofilm-forming bacteria, which are often more resistant to conventional antibiotics .
Eigenschaften
CAS-Nummer |
922491-46-1 |
|---|---|
Molekularformel |
C21H25FN4O3S |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
7-[(3R)-3-(2-aminopropan-2-yl)pyrrolidin-1-yl]-9-cyclopropyl-6-fluoro-8-methoxy-[1,2]thiazolo[5,4-b]quinoline-3,4-dione |
InChI |
InChI=1S/C21H25FN4O3S/c1-21(2,23)10-6-7-25(9-10)16-13(22)8-12-15(18(16)29-3)26(11-4-5-11)20-14(17(12)27)19(28)24-30-20/h8,10-11H,4-7,9,23H2,1-3H3,(H,24,28)/t10-/m1/s1 |
InChI-Schlüssel |
CECJUHKZSOSOJJ-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)([C@@H]1CCN(C1)C2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F)N |
SMILES |
CC(C)(C1CCN(C1)C2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F)N |
Kanonische SMILES |
CC(C)(C1CCN(C1)C2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ACH 702 ACH-702 ACH702 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



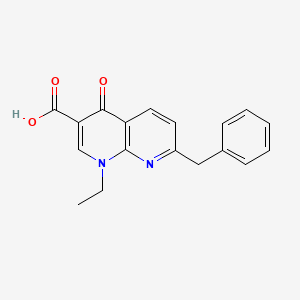


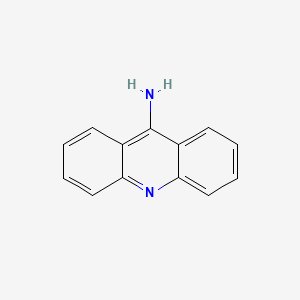
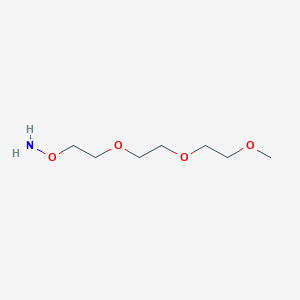
![2-[2-(2-Aminoethoxy)ethoxy]ethanol](/img/structure/B1665359.png)


